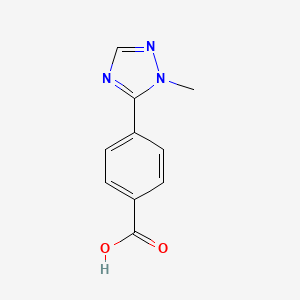
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions .Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the compound’s structure .Chemical Reactions Analysis
This would involve detailing the reactions the compound undergoes, including the conditions and reagents for each reaction .Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, density, molar mass, and specific rotations .Wissenschaftliche Forschungsanwendungen
Photoluminescence and Electroluminescence Applications
Research has highlighted the potential of trifluoromethyl-substituted compounds in photoluminescence and electroluminescence, particularly for organic light-emitting diodes (OLEDs). A study by Xu et al. (2013) synthesized iridium complexes with trifluoromethyl-substituted 2-phenylpyridine, demonstrating their varied emission spectra and high efficiency in OLEDs. These findings suggest the utility of such compounds in developing advanced optical materials and devices (Qiu-Lei Xu et al., 2013).
Synthesis of Fluorinated Heterocycles
The regioselective synthesis of stable 2-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-2-ols and derived fluorinated heterocycles has been documented, showcasing the versatility of trifluoromethyl compounds in creating complex molecular structures with potential applications in pharmaceuticals and agrochemicals (O. Attanasi et al., 2001).
Peptide Synthesis
A novel approach to peptide synthesis using a recyclable hypervalent iodine reagent in conjunction with tris(4-methoxyphenyl)phosphine has been reported. This method demonstrates the role of trifluoromethyl-substituted compounds in facilitating efficient and environmentally friendly peptide synthesis (Chi Zhang et al., 2015).
Catalyst-Free Synthesis
The catalyst-free synthesis of 6-amino-3-(trifluoromethyl)-1,4-dihydro-1-phenyl-4-arylpyrano[2,3-c]pyrazole-5-carbonitriles in aqueous media highlights a sustainable approach to synthesizing trifluoromethyl-substituted compounds. This method points to the potential for green chemistry applications (Chenxia Yu et al., 2014).
Rearrangement Reactions
Studies on the rearrangement of trifluoroacetylchromenes to trifluoromethylchromenols have provided insights into reaction mechanisms that could be leveraged for the synthesis of novel organic compounds with unique properties (V. Osyanin et al., 2016).
Dynamic Kinetic Resolution
The lipase-mediated dynamic kinetic resolution of secondary alcohols, including 2,3-dihydro-1H-inden-1-ol, showcases the application of trifluoromethyl-substituted compounds in stereoselective synthesis, highlighting their importance in medicinal chemistry and drug development (Kengo Shimomura et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)7-3-1-6-2-4-9(14)8(6)5-7/h1,3,5,9,14H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAICRPHZHDNVQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731271 | |
| Record name | 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL | |
CAS RN |
869725-46-2 | |
| Record name | 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


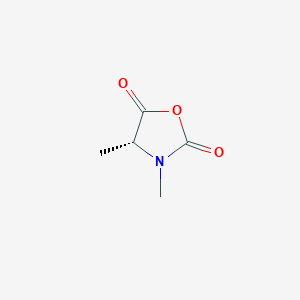
![Tert-butyl[(3,5-dimethylphenyl)methyl]amine](/img/structure/B1428600.png)
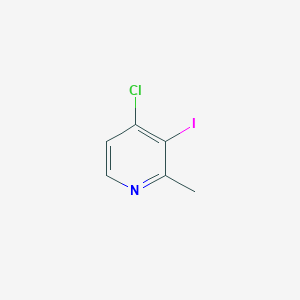
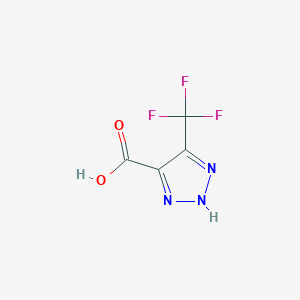
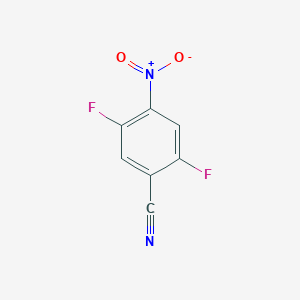
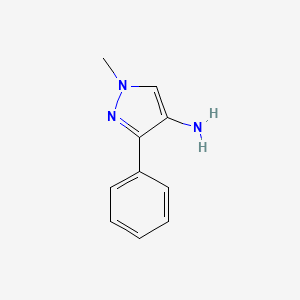
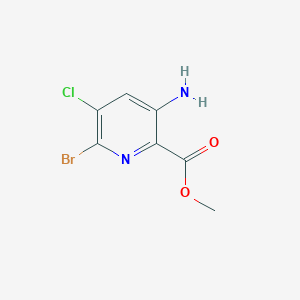
![Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1428609.png)
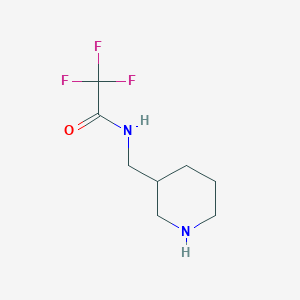
![4-[(2-Methoxyethyl)amino]benzoic acid](/img/structure/B1428613.png)


![Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B1428617.png)
